molecular formula C37H48N6O5S2 B15354699 ent-Ritonavir

ent-Ritonavir

Cat. No.: B15354699
M. Wt: 720.9 g/mol
InChI Key: NCDNCNXCDXHOMX-LXSYHGDLSA-N
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Description

ent-Ritonavir: is a stereoisomer of Ritonavir, an antiretroviral drug used primarily in the treatment of HIV/AIDS. It belongs to the class of protease inhibitors, which work by inhibiting the protease enzyme that HIV uses to replicate. This compound is structurally similar to Ritonavir but differs in the spatial arrangement of its atoms, which can influence its biological activity and pharmacokinetics.

Preparation Methods

Synthetic Routes and Reaction Conditions

. The synthetic route typically includes:

  • Formation of the Thiazolyl Ring: : This is achieved through a cyclization reaction involving the appropriate precursors.

  • Introduction of the Phenylmethyl Groups: : These groups are introduced through a series of reactions, including Friedel-Crafts acylation.

  • Attachment of the Hydroxybutyl Group: : This step involves the coupling of a hydroxybutyl moiety to the core structure.

  • Final Modifications:

Industrial Production Methods

Industrial production of ent-Ritonavir involves large-scale chemical synthesis, which requires careful control of reaction conditions to ensure the purity and yield of the final product. The process typically includes:

  • Batch or Continuous Flow Synthesis: : Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

  • Purification Techniques: : Techniques such as crystallization, chromatography, and distillation are used to purify the compound.

  • Quality Control: : Rigorous quality control measures are implemented to ensure the consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

ent-Ritonavir undergoes various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be used to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions are employed to reduce specific functional groups, such as nitro groups to amines.

  • Substitution: : Substitution reactions are used to replace one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: : Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are commonly used.

  • Substitution: : Various nucleophiles and electrophiles are used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with different functional groups, which can be used for further research or as intermediates in the synthesis of other compounds.

Scientific Research Applications

ent-Ritonavir has several scientific research applications, including:

  • Chemistry: : Used as a building block in the synthesis of other pharmaceutical compounds.

  • Biology: : Studied for its effects on biological systems, including its role in inhibiting viral proteases.

  • Medicine: : Investigated for its potential use in treating viral infections, particularly HIV/AIDS.

  • Industry: : Employed in the development of new antiviral drugs and as a reference compound in pharmaceutical research.

Mechanism of Action

ent-Ritonavir exerts its effects by inhibiting the HIV protease enzyme, which is essential for the maturation of viral particles. The compound binds to the active site of the enzyme, preventing it from cleaving viral polyproteins into functional units. This inhibition disrupts the viral replication cycle and reduces the viral load in infected individuals.

Molecular Targets and Pathways

The primary molecular target of this compound is the HIV protease enzyme. The compound interacts with the enzyme's active site, leading to the inhibition of its proteolytic activity. The pathways involved include the viral replication cycle and the processing of viral proteins.

Comparison with Similar Compounds

ent-Ritonavir is compared with other protease inhibitors, such as Lopinavir, Darunavir, and Atazanavir. While these compounds share similar mechanisms of action, this compound's unique stereochemistry may offer advantages in terms of potency, bioavailability, and resistance profile.

Similar Compounds

  • Lopinavir: : Another protease inhibitor used in combination with Ritonavir.

  • Darunavir: : A second-generation protease inhibitor with a different chemical structure.

  • Atazanavir: : A protease inhibitor used in the treatment of HIV/AIDS.

Properties

Molecular Formula

C37H48N6O5S2

Molecular Weight

720.9 g/mol

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,3R,5R)-3-hydroxy-5-[[(2R)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m1/s1

InChI Key

NCDNCNXCDXHOMX-LXSYHGDLSA-N

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@H](C(C)C)C(=O)N[C@H](CC2=CC=CC=C2)C[C@H]([C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O

Origin of Product

United States

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